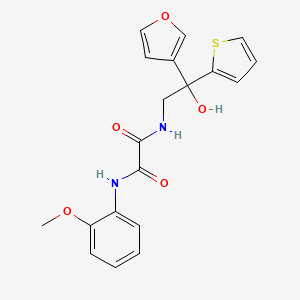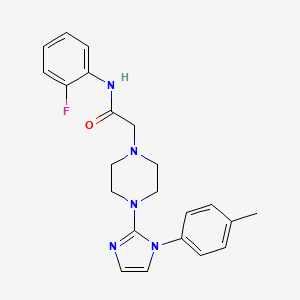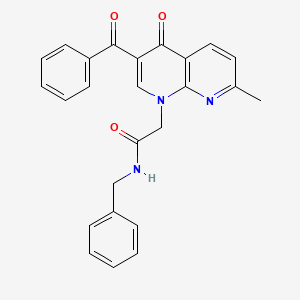![molecular formula C17H12N4O4S B2572370 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-88-3](/img/structure/B2572370.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Drug Delivery Systems : Graphene-based materials, including GNF-Pf-597, have shown promise in drug delivery systems. Their excellent optical, electronic, thermal, and mechanical properties make them suitable for encapsulating and delivering therapeutic agents to specific targets within the body .
- Theranostics : GNF-Pf-597 holds promise as a theranostic agent, combining therapeutic and diagnostic functions. Its ability to selectively target cancer cells while providing imaging contrast makes it valuable for personalized cancer treatment .
- Electrospinning : Neat graphene nanofibers (GNFs) have emerged as a new species beyond conventional carbonaceous nanofibers. GNFs, including GNF-Pf-597, find applications in advanced composites, electrodes, catalysts, sensors, and thermal management .
- GNF-Pf-597, as a graphene nanoflake, can be incorporated into rubber nanocomposites. These elastomeric materials benefit from improved mechanical properties, electrical conductivity, and thermal stability .
Biomedical Applications
Cancer Therapy and Diagnosis
Advanced Composites and Materials
Rubber Nanocomposites
Tais Monteiro Magne, et al. “Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications.” Journal of Nanostructure in Chemistry, 2022. “Electrospinning of Neat Graphene Nanofibers.” Advanced Fiber Materials, 2021. “Composition and processing influence on the performance of graphene nanoflake-filled rubber nanocomposites.” Springer, 2022.
Wirkmechanismus
Target of Action
GNF-Pf-597, also known as AB00684776-01, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, CCG-29230, or N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-597 is the gene encoding the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The interaction of GNF-Pf-597 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-597 may interfere with the function of the pfmfr3 transporter, thereby disrupting the normal functioning of the parasite’s mitochondria .
Biochemical Pathways
The action of GNF-Pf-597 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . The disruption of these pathways can lead to a decrease in the parasite’s ability to produce energy, thereby inhibiting its growth and proliferation .
Pharmacokinetics
It is known that the compound is rapidly absorbed and has a biphasic disposition with a terminal half-life of approximately 25 hours . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of GNF-Pf-597’s action include the disruption of mitochondrial transport within the Plasmodium falciparum parasite . This disruption can lead to a decrease in the parasite’s ability to produce energy, thereby inhibiting its growth and proliferation .
Action Environment
The action, efficacy, and stability of GNF-Pf-597 can be influenced by various environmental factors. For instance, the presence of other antimalarial compounds can affect the sensitivity of the parasite to GNF-Pf-597 . Additionally, naturally occurring mutations in the pfmfr3 gene may lead to differential sensitivity to clinically relevant compounds such as atovaquone .
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-22-11-5-3-2-4-9(11)15-20-21-16(25-15)19-17-18-10-6-12-13(24-8-23-12)7-14(10)26-17/h2-7H,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSUNPHICVKOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2572293.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)
![ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572296.png)

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)

![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)


